4-Ethyl-2-(trifluoromethyl)phenol
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Overview
Description
4-Ethyl-2-(trifluoromethyl)phenol is an organic compound belonging to the class of trifluoromethylbenzenes This compound is characterized by the presence of an ethyl group and a trifluoromethyl group attached to a phenol ring The molecular formula for this compound is C9H9F3O
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, a trifluoromethyl-substituted aryl halide can undergo substitution with an ethyl group under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as Friedel-Crafts alkylation, followed by nucleophilic aromatic substitution to introduce the trifluoromethyl group .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-Ethyl-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the ethyl group.
2-(Trifluoromethyl)phenol: Similar structure but lacks the ethyl group and has the trifluoromethyl group in a different position.
4-Ethylphenol: Similar structure but lacks the trifluoromethyl group.
Uniqueness: 4-Ethyl-2-(trifluoromethyl)phenol is unique due to the presence of both an ethyl group and a trifluoromethyl group on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Properties
Molecular Formula |
C9H9F3O |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-ethyl-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H9F3O/c1-2-6-3-4-8(13)7(5-6)9(10,11)12/h3-5,13H,2H2,1H3 |
InChI Key |
SYDZWHIJNCHVGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
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